Methyl 2-(4-acetyl-3-iodophenyl)acetate
Description
Strategic Positioning of Aryl Iodides in Complex Organic Synthesis
Aryl iodides are highly valued as synthetic building blocks in organic chemistry due to the unique properties of the carbon-iodine bond. The iodine atom is an excellent leaving group, making aryl iodides particularly reactive substrates in a wide array of transformations. Their most prominent application is in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions Involving Aryl Iodides:
| Reaction Name | Description | Catalyst |
| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond between an aryl iodide and an organoboron compound. | Palladium(0) complexes |
| Heck Reaction | Creates a carbon-carbon bond between an aryl iodide and an alkene. | Palladium(0) complexes |
| Sonogashira Coupling | Couples an aryl iodide with a terminal alkyne to form a substituted alkyne. | Palladium(0) and Copper(I) |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl iodide and an amine. nih.govacs.org | Palladium(0) complexes |
| Stille Coupling | Joins an aryl iodide with an organostannane reagent to form a C-C bond. rsc.org | Palladium(0) complexes |
The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the trend I > Br > Cl, stemming from the bond dissociation energies. The weaker C-I bond allows for faster oxidative addition to the palladium catalyst, often enabling reactions to proceed under milder conditions than with other aryl halides. rsc.org While aryl iodides have historically been considered less successful substrates in certain Pd-catalyzed C-N bond-forming processes, recent advancements in ligand design and understanding of reaction mechanisms have largely overcome these limitations. nih.govacs.org Furthermore, aryl iodides serve as precursors for the synthesis of hypervalent iodine reagents, which are themselves powerful and environmentally benign oxidizing agents used in a variety of synthetic transformations. mdpi.com
Significance of Acetyl and Ester Functionalities in Advanced Synthetic Building Blocks
The acetyl and methyl ester groups in Methyl 2-(4-acetyl-3-iodophenyl)acetate are not merely passive substituents; they are crucial functional handles that impart specific reactivity and properties to the molecule, making it an advanced synthetic building block.
The acetyl group (–COCH₃), an acyl group derived from acetic acid, is a key component in many organic compounds. ucla.eduwikipedia.org In the context of a substituted benzene (B151609) ring, it serves several important roles:
Directing Group: The acetyl group is an electron-withdrawing meta-director in electrophilic aromatic substitution reactions. However, in metal-catalyzed C-H activation reactions, the carbonyl oxygen can act as a directing group, guiding functionalization to the ortho position. researchgate.netnih.gov This directing ability allows for precise control over the introduction of new substituents onto the aromatic ring.
Synthetic Handle: The carbonyl carbon of the acetyl group is electrophilic and can undergo a variety of nucleophilic addition reactions. This allows for its conversion into a wide range of other functional groups, such as alcohols (via reduction), alkenes (via Wittig reaction), and amines (via reductive amination).
Protecting Group: The acetyl group is commonly used to protect alcohol and amine functionalities. libretexts.org Its stability and the well-established methods for its removal make it a reliable choice in multi-step syntheses.
The methyl ester functionality (–COOCH₃) is a derivative of a carboxylic acid and offers its own set of synthetic advantages:
Prodrug Potential: Ester groups are frequently incorporated into drug molecules to create prodrugs. Esterification can enhance a drug's lipophilicity, improving its absorption and ability to cross cell membranes. scirp.orgscirp.org Inside the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid, releasing the therapeutic agent. researchgate.netacs.orgjns.edu.af
Reactivity Hub: The ester group can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into other functional groups like acid chlorides, amides, or other esters, providing a gateway to a diverse array of derivatives.
Activation of Adjacent Positions: The ester group can activate the adjacent methylene (B1212753) (–CH₂–) group, making its protons acidic and amenable to deprotonation by a suitable base. The resulting enolate can then participate in various carbon-carbon bond-forming reactions.
Current Research Landscape and Emerging Trends for Phenylacetate (B1230308) Derivatives
Phenylacetic acid and its derivatives, such as this compound, represent a versatile class of compounds with a broad spectrum of applications, particularly in medicinal chemistry and materials science. doaj.orgmdpi.com
Key Research Trends:
Pharmaceutical Development: Phenylacetic acid derivatives are fundamental building blocks for numerous pharmaceutical agents. google.cominventivapharma.com Research is ongoing to synthesize novel derivatives with improved therapeutic profiles for a range of conditions, including inflammation, cancer, and neurological disorders. nih.gov For instance, halogenated phenylacetic acid derivatives have been synthesized and evaluated as aldose reductase inhibitors, which are relevant in the management of diabetic complications. nih.gov
Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and sustainable methods for synthesizing substituted phenylacetates. This includes the use of transition-metal catalysis, such as palladium-catalyzed carbonylation and cross-coupling reactions, to construct the phenylacetic acid scaffold. inventivapharma.comresearchgate.net Recent work has also explored iodine-promoted domino reactions involving phenylacetic acid for the synthesis of complex heterocyclic systems. tandfonline.com
Bioisosteric Replacement: In drug design, the phenylacetic acid motif is sometimes replaced with bioisosteres, such as 3-hydroxy-5-isoxazoleacetic acid, to modulate the molecule's physicochemical properties and biological activity while retaining its essential binding characteristics. inventivapharma.com
Biological Probes and Agrochemicals: The diverse biological activities of this class of compounds have led to their investigation as potential agrochemicals and as molecular probes to study biological processes. nih.gov
The development of new synthetic routes to access novel substitution patterns on the phenylacetate core, like that of this compound, is crucial for expanding the chemical space available for drug discovery and other applications. doaj.orgmdpi.com
Scope and Methodological Approach of the Academic Research Outline
This article provides a focused analysis of the chemical compound this compound, contextualizing its significance within modern organic chemistry. The methodological approach is rooted in a systematic examination of the compound's constituent functional groups and their established roles in synthesis. The scope is strictly defined to cover the following areas:
The role of the aryl iodide moiety: This section details its utility as a versatile handle for cross-coupling reactions, highlighting its strategic importance in the construction of complex molecules.
The significance of the acetyl and ester functionalities: This part explores how these groups serve as reactive sites for further chemical modification and influence the molecule's potential applications, for example, as a directing group or in prodrug design.
The broader context of phenylacetate derivatives: This subsection situates the target compound within the current research landscape, discussing emerging trends and applications for this important class of molecules.
By dissecting the molecule into its key functional components and relating them to established principles and current trends in organic synthesis, this article aims to provide a comprehensive understanding of the value and potential of this compound as a sophisticated building block for advanced chemical research. The analysis is based on a review of contemporary chemical literature and established chemical principles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11IO3 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-3-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
BPMDSSFKAFPMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 4 Acetyl 3 Iodophenyl Acetate and Its Precursors
Strategic Disconnection Approaches for the Phenylacetate (B1230308) Core
The design of an efficient synthesis for complex molecules begins with a logical retrosynthetic analysis, breaking down the target structure into simpler, readily available starting materials. uwindsor.ca
Retrosynthetic Analysis of the Methyl 2-(4-acetyl-3-iodophenyl)acetate Skeleton
A primary disconnection of the ester functional group in this compound leads to the corresponding carboxylic acid, 2-(4-acetyl-3-iodophenyl)acetic acid, and methanol (B129727). This simplifies the target to a substituted phenylacetic acid. Further disconnection of the acetyl and iodo groups from the aromatic ring reveals a more fundamental precursor, 4-acetylphenylacetic acid or 3-iodophenylacetic acid, which can be derived from even simpler starting materials like 4-methylacetophenone or 3-iodotoluene.
An alternative and often more strategic approach involves disconnecting the acetic acid side chain itself. This leads to a substituted iodobenzyl cyanide or a related synthon, which can be constructed from a functionalized toluene (B28343) derivative. This approach allows for the late-stage introduction of the acetic acid moiety, potentially simplifying the handling of intermediates.
A plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Retrosynthetic Disconnection | Precursor(s) |
| This compound | Ester hydrolysis | 2-(4-acetyl-3-iodophenyl)acetic acid, Methanol |
| 2-(4-acetyl-3-iodophenyl)acetic acid | C-C bond formation (side chain) | 4-acetyl-3-iodobenzyl halide + Cyanide source |
| 4-acetyl-3-iodobenzyl halide | Halogenation of methyl group | 4-acetyl-3-iodotoluene |
| 4-acetyl-3-iodotoluene | Iodination | 4-acetyltoluene (4-methylacetophenone) |
| 4-acetyl-3-iodotoluene | Acylation | 3-iodotoluene |
This analysis suggests that a convergent synthesis could be designed, starting from commercially available materials like 4-methylacetophenone or 3-iodotoluene.
Precursor Synthesis and Functional Group Interconversions Leading to Substituted Phenylacetates
The synthesis of substituted phenylacetic acids often involves a series of functional group interconversions. ub.edufiveable.meimperial.ac.uk A common strategy is the conversion of a benzyl (B1604629) halide to a benzyl cyanide, followed by hydrolysis to the corresponding phenylacetic acid. For instance, 2-[(3,4,5-triphenyl)phenyl]acetonitrile can be hydrolyzed under acidic conditions using hydrogen bromide in acetic acid to yield the corresponding acetamide, which can be further hydrolyzed to 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.com A similar approach can be envisioned for the synthesis of 2-(4-acetyl-3-iodophenyl)acetic acid from the corresponding benzyl cyanide.
Another key functional group interconversion is the transformation of a methyl group on an aromatic ring into an acetic acid side chain. This can be achieved through a multi-step sequence involving benzylic bromination followed by cyanation and hydrolysis. For example, 3,4,5-triphenyltoluene can be converted to 2-[(3,4,5-triphenyl)phenyl]methyl bromide using N-bromosuccinimide (NBS) and a radical initiator like AIBN. mdpi.com Subsequent reaction with potassium cyanide affords the nitrile, which is then hydrolyzed to the desired phenylacetic acid. mdpi.com
Directed Ortho-Metalation Strategies for Regioselective Aryl Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. uwindsor.ca
Regioselective Iodination Techniques and Method Development
The introduction of an iodine atom onto the aromatic ring at a specific position is crucial for the synthesis of this compound. While classical electrophilic iodination of activated aromatic compounds can be effective, achieving high regioselectivity on a deactivated or polysubstituted ring can be challenging.
Directed ortho-metalation offers a solution to this problem. For instance, a directing group such as an amide or a carbamate (B1207046) can be used to direct lithiation to the ortho position, followed by quenching with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane. harvard.edunih.gov
Alternatively, modern iodination methods using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid, have been shown to be highly effective for the regioselective iodination of electron-rich aromatic compounds under mild conditions. organic-chemistry.orgpsu.eduresearchgate.net The regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic ring. For a substrate like 4-acetylphenylacetic acid, the acetyl group is a deactivating meta-director, while the acetic acid side chain is a weak ortho, para-director. Careful optimization of reaction conditions would be necessary to achieve the desired 3-iodo substitution.
Table 2: Comparison of Regioselective Iodination Methods
| Method | Reagents | Directing Principle | Advantages | Potential Challenges |
| Directed Ortho-Metalation | Organolithium base, Electrophilic iodine source | Coordination of the base to a directing group | High regioselectivity, Versatility in electrophiles | Requires a suitable directing group, Cryogenic conditions |
| Electrophilic Iodination | NIS, Catalytic acid (e.g., TFA) | Electronic and steric effects of substituents | Mild conditions, High yields for activated systems | Lower regioselectivity for complex substrates |
| Iodination with Silver Salts | Ag₂SO₄/I₂, AgSbF₆/I₂ | Metal-assisted activation of iodine | Access to specific iodoarenes | Stoichiometric use of silver salts |
Introduction of the Acetyl Group via Acylation and Related Reactions
The introduction of the acetyl group can be accomplished through Friedel-Crafts acylation or related reactions. If the synthetic strategy starts from an iodinated precursor like methyl 2-(3-iodophenyl)acetate, a Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be the most direct approach. The iodine atom is a deactivating but ortho, para-directing group. Therefore, acylation of methyl 2-(3-iodophenyl)acetate would be expected to yield a mixture of isomers, with the desired 4-acetyl product being one of the major products.
In a different synthetic route, if the acetyl group is already in place, as in 4-acetyltoluene, the subsequent steps would involve iodination and functionalization of the methyl group. The acetyl group's directing effect would need to be considered during the iodination step.
Esterification Methodologies for the Methyl Phenylacetate Moiety
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid.
The Fischer esterification is a classic and widely used method for this transformation. pearson.commasterorganicchemistry.commasterorganicchemistry.com It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. athabascau.ca The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com
Table 3: Common Esterification Methods for Phenylacetic Acids
| Method | Reagents | Conditions | Key Features |
| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Typically refluxing the alcohol | Equilibrium reaction, driven by excess alcohol or water removal |
| Reaction with Acyl Halides | Acyl halide, Alcohol, Base (e.g., pyridine) | Often at room temperature | High yielding, proceeds via a more reactive intermediate |
| Phase-Transfer Catalysis | Carboxylic acid, Alkyl halide, Phase-transfer catalyst | Biphasic system | Useful for substrates with limited solubility |
For the esterification of 2-(4-acetyl-3-iodophenyl)acetic acid, Fischer esterification with methanol as both the reactant and the solvent, in the presence of a catalytic amount of sulfuric acid, would be a straightforward and cost-effective method. jocpr.comjocpr.com Alternatively, conversion of the carboxylic acid to the corresponding acyl chloride followed by reaction with methanol would provide the ester in high yield, avoiding the equilibrium limitations of the Fischer esterification. athabascau.ca
Optimization of Direct Esterification and Transesterification Protocols
The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor. Optimization of this step is crucial for achieving high yield and purity.
Direct Esterification: The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol, in this case) under acidic catalysis. cerritos.educhemistrysteps.com This is a reversible equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.com To maximize the yield of the desired methyl ester, several parameters can be optimized. According to Le Châtelier's principle, using a large excess of the alcohol (methanol), which often serves as the solvent, can shift the equilibrium toward the product. masterorganicchemistry.comwvu.edu Another effective strategy is the continuous removal of water, a byproduct of the reaction, using methods like azeotropic distillation. wvu.edu The choice and concentration of the acid catalyst (e.g., H₂SO₄, TsOH) also play a significant role in the reaction rate. masterorganicchemistry.com
Transesterification: An alternative route is transesterification, where a different ester is converted into the target methyl ester. masterorganicchemistry.com For example, an ethyl or benzyl ester of 2-(4-acetyl-3-iodophenyl)acetic acid could be reacted with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, using a catalytic amount of a base like sodium methoxide, is often faster and proceeds under milder conditions but is sensitive to the presence of water. masterorganicchemistry.com In some processes, an acyl acceptor like ethyl acetate (B1210297) can be used not only as a reactant but also as an entrainer to remove the alcohol byproduct, further driving the reaction to completion. biofueljournal.combiofueljournal.com
The following table outlines key parameters for the optimization of these esterification protocols, based on established methodologies for similar compounds.
| Protocol | Parameter | Condition/Variation | Rationale/Expected Outcome | Reference |
|---|---|---|---|---|
| Direct (Fischer) Esterification | Reactant Ratio | Excess Methanol (5-100 fold) | Shifts equilibrium towards product formation, increasing yield. | masterorganicchemistry.comwvu.edu |
| Catalyst | H₂SO₄, TsOH, Amberlyst-15 | Protonates the carbonyl, increasing electrophilicity and reaction rate. Solid acids like Amberlyst-15 allow for easier purification. | masterorganicchemistry.comresearchgate.net | |
| Water Removal | Azeotropic distillation, molecular sieves | Removes a byproduct, driving the equilibrium towards the ester. | wvu.edu | |
| Transesterification | Catalyst | Acid (H₂SO₄) or Base (NaOMe) | Base catalysis is often faster but requires anhydrous conditions. Acid catalysis is robust. | masterorganicchemistry.com |
| Acyl Acceptor | Methyl formate (B1220265), Methyl acetate | Can serve as both the methyl source and solvent. | organic-chemistry.org |
Alternative Esterification Approaches for Carboxylic Acid Precursors
While direct esterification is straightforward, its equilibrium nature can sometimes limit yields. Alternative methods that proceed via more reactive intermediates can offer higher conversions under milder conditions.
One common strategy involves the conversion of the carboxylic acid, 2-(4-acetyl-3-iodophenyl)acetic acid, into a highly reactive acyl chloride. chemistrysteps.com This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the methyl ester in a rapid and irreversible reaction.
Another approach is the reaction of a carboxylate salt with an alkylating agent. The carboxylic acid precursor is first deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding carboxylate. This nucleophilic salt is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield the methyl ester. chemistrysteps.com This method avoids the use of strong acids and high temperatures.
Exploration of Novel Catalytic Systems for Efficient Synthesis
The construction of the substituted phenylacetic acid framework itself can be achieved through various modern catalytic methods. These approaches offer high efficiency and selectivity in functionalizing the aromatic ring.
Transition Metal-Catalyzed Approaches in Aryl Halide Functionalization (e.g., Palladium, Nickel)
Transition metal catalysis is a powerful tool for forming the carbon-carbon and carbon-heteroatom bonds necessary to construct the target molecule's precursors.
Palladium Catalysis: Palladium catalysts are widely used for C-H bond functionalization. A potential route to an intermediate like N-(4-acetyl-2-iodophenyl)acetamide involves the direct ortho-iodination of an acetanilide (B955) precursor using N-iodosuccinimide (NIS) catalyzed by a palladium salt like Pd(OAc)₂. beilstein-journals.org Subsequent hydrolysis and diazotization followed by a Sandmeyer-type reaction could then be used to install the acetic acid side chain. Palladium is also instrumental in carbonylation reactions, which could be employed to convert a benzyl halide precursor into the corresponding phenylacetic acid or ester. researchgate.net
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org Nickel-catalyzed α-arylation of ketones, for instance, allows for the coupling of an aryl halide with a ketone enolate. chinesechemsoc.orgscispace.comrsc.org A plausible synthetic strategy could involve the coupling of a 1,2-dihalo-4-acetylbenzene with a methyl acetate enolate equivalent using a nickel catalyst. These reactions often employ N-heterocyclic carbene (NHC) ligands to stabilize the nickel center and promote catalytic activity. scispace.comrsc.org Furthermore, nickel catalysis can be used for C-H arylation, providing a direct way to form the C-C bond between the aromatic ring and the acetate side chain. acs.org
The table below summarizes representative catalytic systems for key bond-forming reactions relevant to the synthesis of the target scaffold.
| Transformation | Metal | Catalyst/Precatalyst | Ligand | Coupling Partner | Reference |
|---|---|---|---|---|---|
| C-H Iodination | Palladium | Pd(OAc)₂ | - | N-Iodosuccinimide (NIS) | beilstein-journals.org |
| α-Arylation of Ketones | Nickel | Ni(COD)₂ | IPr·HCl | Aryltrimethylammonium triflates | rsc.org |
| α-Arylation of Ketones | Nickel | [Ni(IPr)(cin)Cl] | IPr (NHC) | Aryl Chlorides | scispace.com |
| C(sp³)–H Arylation | Nickel | Ni(cod)₂ | Chiral Phosphine (B1218219) | Aryl Ethers | chinesechemsoc.org |
Organocatalytic and Biocatalytic Pathways for Structural Assembly
In line with the principles of green chemistry, organocatalysis and biocatalysis offer metal-free alternatives for synthetic transformations, often proceeding with high selectivity under mild conditions.
Organocatalysis: While complex structural assembly via organocatalysis often involves asymmetric reactions, certain organocatalysts are highly effective in fundamental transformations like esterification. nih.gov For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze transesterification reactions efficiently, enhancing the nucleophilicity of the alcohol for acylation. organic-chemistry.org This provides a metal-free alternative to traditional base-catalyzed transesterification.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions (e.g., aqueous media, ambient temperature). Lipases are particularly well-suited for catalyzing esterification and transesterification reactions. nih.govnih.gov The precursor, 2-(4-acetyl-3-iodophenyl)acetic acid, could be converted to its methyl ester using an immobilized lipase, such as Novozym 435, with methanol. nih.govnih.gov Biocatalytic esterification avoids the need for strong acids or bases and simplifies product purification, as the catalyst can be easily removed by filtration and often reused. nih.gov Studies on the enzymatic synthesis of various fatty acid methyl esters and esters of phenolic compounds demonstrate the broad applicability of this approach. nih.govmdpi.com
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules is essential for sustainable chemical manufacturing. The synthesis of this compound can be evaluated and improved using these principles.
Catalysis: The use of catalytic methods (transition metal, organo-, or biocatalysts) is inherently greener than using stoichiometric reagents, as it reduces waste. nih.gov For instance, a catalytic Fischer esterification is preferable to a multi-step process involving stoichiometric activating agents like SOCl₂.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. Direct C-H functionalization methods, for example, are highly atom-economical as they avoid the need for pre-functionalized starting materials.
Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint. Biocatalytic esterification in a solvent-free medium or in a benign solvent is a much greener alternative to using chlorinated solvents. nih.gov Similarly, developing methods for iodination that avoid harsh reagents and use recyclable media like PEG-400 contribute to a greener process. benthamdirect.com
Waste Prevention: One-pot or telescopic reactions, where intermediates are not isolated, can minimize waste from purification steps and reduce solvent usage. ingentaconnect.com The development of safe and efficient one-pot methods for the synthesis of aryl iodides from aromatic amines is a prime example. ingentaconnect.com
The table below provides a comparative analysis of different synthetic approaches discussed, based on key green chemistry principles.
| Synthetic Step | Method | Green Chemistry Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|
| Esterification | Biocatalytic (Lipase) | Mild conditions, high selectivity, reusable catalyst, minimal waste. | Potentially slower reaction times, enzyme cost. | nih.govnih.gov |
| Fischer Esterification | High atom economy (byproduct is water), uses simple catalysts. | Equilibrium-limited, may require large excess of alcohol. | cerritos.edumasterorganicchemistry.com | |
| Aryl Functionalization | Direct C-H Activation | Excellent atom economy, reduces synthetic steps. | May require precious metal catalysts, selectivity can be a challenge. | beilstein-journals.orgacs.org |
| Greener Iodination | Uses safer reagents and recyclable media (e.g., PEG-400). | Substrate scope may be limited. | benthamdirect.com |
Chemical Reactivity, Derivatization, and Functional Transformations of Methyl 2 4 Acetyl 3 Iodophenyl Acetate
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in Methyl 2-(4-acetyl-3-iodophenyl)acetate is the most labile site for transition metal-catalyzed reactions, particularly those involving palladium. Aryl iodides are highly reactive partners in such couplings due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
For a substrate like this compound, the aryl iodide can be coupled with various aryl, heteroaryl, or vinyl boronic acids. The reaction is known for its high functional group tolerance, meaning the acetyl and methyl ester groups on the substrate would likely remain intact under standard Suzuki conditions. For instance, studies on similar molecules like 4-iodoacetophenone have demonstrated efficient coupling with phenylboronic acid using palladium catalysts. researchgate.netresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Related Aryl Iodides This table presents examples of Suzuki-Miyaura couplings performed on substrates structurally similar to this compound to illustrate the expected reactivity.
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |
| p-Iodoacetophenone | Phenylboronic acid | Palladacycle | MeONa | Ethanol (B145695) | 4-Acetylbiphenyl | High |
| Iodobenzene (B50100) | 4-Methylphenylboronic acid | Cu(0) powder | K2CO3 | PEG-400 | 4-Methylbiphenyl | ~42% |
| Aryl Iodide | Alkenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/Water | Arylated alkene | High |
Heck Reactions with Olefinic Partners and Stereochemical Considerations
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the aryl-palladium bond. libretexts.orgyoutube.com The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species that is subsequently converted back to the active catalyst by the base. youtube.com
The aryl iodide in this compound is an excellent substrate for Heck reactions. It can be coupled with a variety of electron-deficient olefins, such as acrylates, styrene, and acrylonitrile. A significant feature of the Heck reaction is its stereoselectivity; the reaction typically yields the trans-substituted alkene as the major product due to steric considerations during the β-hydride elimination step. youtube.com Intramolecular versions of the Heck reaction are also highly efficient and offer excellent control over regioselectivity and stereoselectivity. libretexts.org
Table 2: Representative Heck Reactions with Aryl Halides This table shows examples of Heck reactions to demonstrate the expected transformation of the aryl iodide moiety.
| Aryl Halide | Olefin Partner | Catalyst | Base | Solvent | Product Type |
| Aryl Iodide | Styrene | Fe3O4-Pd nanoparticles | Triethanolamine | Triethanolamine | (E)-Stilbene derivative |
| Iodobenzene | Allylic Acetate (B1210297) | Pd/C | Trialkylamine | Dioxane/Water | Phenylated alkene |
| Aryl Iodide | n-Butyl Acrylate | Pd(OAc)2 | K2CO3 | Water/DMSO | (E)-Butyl cinnamate (B1238496) derivative |
Sonogashira Coupling with Terminal Alkynes and Mechanistic Investigations
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the subsequent formation of the copper(I) acetylide species. wikipedia.org
The aryl iodide of this compound would readily undergo Sonogashira coupling, providing a direct route to arylalkyne derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. gold-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. organic-chemistry.org
Table 3: Representative Sonogashira Coupling Reactions This table provides examples of Sonogashira couplings on aryl iodides, illustrating the potential transformations for the target compound.
| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Product Type |
| Aryl Iodide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et3N) | Amine or DMF | Arylalkyne |
| Aryl Iodide | Terminal Alkyne | PdCl2 | Et3N | Water | Arylalkyne |
| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2-(Phenylethynyl)aniline |
Buchwald-Hartwig Amination and Other C-N/C-O Coupling Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad scope, accommodating primary and secondary alkyl and aryl amines, and has become a cornerstone for the synthesis of arylamines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), formation of a palladium-amido complex, and reductive elimination to furnish the C-N coupled product. wikipedia.org
Given the reactivity of aryl iodides, the C-I bond in this compound is an ideal site for Buchwald-Hartwig amination. The reaction tolerates a wide range of functional groups, and the ester and ketone moieties are unlikely to interfere. Research on p-iodoacetophenone has shown that it can be successfully aminated, albeit sometimes in moderate yields depending on the specific conditions and amine coupling partner. acs.org Similar palladium-catalyzed methods can also be used for C-O bond formation to synthesize diaryl ethers, further expanding the synthetic utility of the aryl iodide group.
Table 4: Representative Buchwald-Hartwig Amination Reactions This table illustrates the C-N bond-forming potential of the aryl iodide group based on reactions with analogous substrates.
| Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Product Type |
| p-Iodoacetophenone | p-Toluidine | Ni(acac)2 / Phenylboronic ester | K3PO4 | - | N-(4-acetylphenyl)-4-methylaniline |
| Aryl Iodide | Primary/Secondary Amine | Pd(0) / Bidentate phosphine (B1218219) ligand | Strong base (e.g., NaOtBu) | Toluene (B28343) | Arylamine |
| Aryl Chloride | Ammonium Sulfate (B86663) | Pd(OAc)2 / Ligand | Base | - | Primary aniline |
Reactions of the Acetyl Group (Ketone Functionality)
The acetyl group provides a carbonyl carbon that is electrophilic and susceptible to attack by various nucleophiles. This allows for a range of transformations, from reduction to the corresponding alcohol to the formation of new carbon-carbon bonds.
The ketone functionality of the acetyl group can undergo nucleophilic addition reactions. The carbonyl carbon is sp² hybridized and forms a polar double bond with oxygen, rendering the carbon atom electrophilic. Nucleophiles attack this carbon, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.
A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved with high selectivity using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Under mild conditions (e.g., NaBH₄ in methanol), the ketone can be reduced without affecting the aryl iodide or the methyl ester group.
Furthermore, the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the ketone results in the formation of a tertiary alcohol. This reaction creates a new carbon-carbon bond at the carbonyl carbon, allowing for the introduction of various alkyl, vinyl, or aryl substituents.
Table 5: Representative Reactions of the Acetyl Group This table outlines common transformations of the ketone functionality, which are applicable to the target molecule.
| Starting Material | Reagent | Reaction Type | Product |
| Acetophenone derivative | Sodium Borohydride (NaBH₄) | Reduction | Secondary alcohol |
| Acetophenone derivative | Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Tertiary alcohol |
| Acetophenone derivative | Hydrazine (B178648) (NH₂NH₂), KOH | Wolff-Kishner Reduction | Ethylbenzene derivative |
Enolization and Enolate-Based Reactions (e.g., Aldol (B89426), Claisen)
The presence of α-hydrogens on the carbon adjacent to the ester carbonyl in this compound allows for enolization under basic conditions. This forms an enolate anion, a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
Aldol Condensation: The enolate of this compound can react with carbonyl compounds, such as aldehydes and ketones, in an aldol condensation. magritek.com This reaction leads to the formation of β-hydroxy ester derivatives. The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the reaction partner. magritek.com For instance, reaction with a simple aldehyde like p-anisaldehyde in the presence of a base like potassium hydroxide (B78521) would yield a β-hydroxy carbonyl compound. magritek.com
Claisen Condensation: This compound can also undergo a Claisen condensation, a reaction between two ester molecules in the presence of a strong base. wikipedia.orgyoutube.comorganic-chemistry.org In a "mixed" or "crossed" Claisen condensation, the enolate of this compound can react with a different ester that preferably lacks α-hydrogens to prevent self-condensation. organic-chemistry.orgucla.edu This reaction results in the formation of a β-keto ester. wikipedia.orgucla.edu The mechanism involves the nucleophilic acyl substitution of the second ester by the enolate. youtube.com The choice of a non-nucleophilic base, such as lithium diisopropylamide (LDA), can be crucial in mixed Claisen condensations to ensure that only the desired ester is enolized. wikipedia.org
| Reaction | Reactant | Product Type |
| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy Ester |
| Claisen Condensation | Ester (non-enolizable preferred) | β-Keto Ester |
Baeyer-Villiger Oxidation and Related Rearrangements
The acetyl group on the phenyl ring of this compound is susceptible to Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide, to convert the ketone into an ester. wikipedia.orgsigmaaldrich.comyoutube.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. Generally, the order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.comorganic-chemistry.org In the case of this compound, the aryl group has a higher migratory aptitude than the methyl group, leading to the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring. This would yield an acetate ester derivative. The reaction proceeds through the Criegee intermediate, and the migration step is considered rate-determining. wikipedia.org
Related rearrangements, such as the α-ketol rearrangement, can occur in α-hydroxy ketones under acidic, basic, or thermal conditions, involving a 1,2-migration of an alkyl or aryl group. wikipedia.orgnih.gov While not directly applicable to the starting material, if the acetyl group were to be hydroxylated at the α-position, such a rearrangement could be envisioned.
Transformations of the Methyl Ester Group
Hydrolysis to the Carboxylic Acid and Decarboxylation Pathways
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-acetyl-3-iodophenyl)acetic acid, under either acidic or basic conditions.
Subsequent decarboxylation of the resulting arylacetic acid can be achieved through oxidative methods. For instance, oxidative decarboxylation of phenylacetic acids can yield benzaldehydes or ketones. aacmanchar.edu.inchemrevlett.com This transformation can be promoted by various reagents, including hypervalent iodine species generated in situ from iodobenzene and Oxone. aacmanchar.edu.in While direct decarboxylation of 2-(4-acetyl-3-iodophenyl)acetic acid is not facile, the presence of activating groups or specific reaction conditions can promote this transformation. For example, carboxylic acids with benzylic carbons can undergo decarboxylation in the presence of a strong acid. stackexchange.com
Transesterification and Amidation Reactions
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 2-(4-acetyl-3-iodophenyl)acetate.
Amidation: The methyl ester can be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, typically requires higher temperatures or catalysts to proceed efficiently. Alternatively, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with an amine using a variety of coupling agents to form the amide bond under milder conditions. organic-chemistry.orgnih.govmdpi.com
Reduction to Alcohol and Subsequent Oxidations
The methyl ester group can be reduced to the corresponding primary alcohol, 2-(4-acetyl-3-iodophenyl)ethanol. While sodium borohydride is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. ias.ac.in For instance, a sodium borohydride-methanol system in refluxing THF has been shown to reduce aromatic methyl esters to their corresponding alcohols in good yields. ias.ac.inresearchgate.net Cerium(III) chloride can also be used as a catalyst for the sodium borohydride reduction of methyl esters. researchgate.netsci-hub.se
The resulting primary alcohol can then be oxidized back to the carboxylic acid using strong oxidizing agents, or to the corresponding aldehyde using milder, more selective oxidizing agents.
Modifications and Substitutions on the Phenyl Ring
The phenyl ring of this compound contains two substituents: an acetyl group and an iodine atom. The acetyl group is a meta-directing deactivator for electrophilic aromatic substitution, while iodine is an ortho-, para-directing deactivator. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com The interplay of these two groups will direct any further substitution on the ring.
The iodine atom on the phenyl ring opens up possibilities for various cross-coupling reactions. A notable example is the Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds and would allow for the introduction of an alkynyl substituent at the 3-position of the phenyl ring. wikipedia.orgrsc.orgrsc.org
| Reaction Type | Reagents | Potential Product |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 3-alkynyl substituted derivative |
Electrophilic Aromatic Substitution Beyond Initial Functionalization
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is a challenging yet mechanistically insightful process. masterorganicchemistry.comwikipedia.org The rate and regioselectivity of such reactions are dictated by the cumulative electronic and steric effects of the existing substituents. youtube.comyoutube.com
The substituents present on the ring are:
-COCH₃ (acetyl group): A moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It acts as a meta-director.
-I (iodo group): A deactivating group due to its electron-withdrawing inductive effect, which outweighs its weak electron-donating resonance effect. However, like other halogens, it is an ortho-, para-director.
-CH₂COOCH₃ (methyl acetate group): This group is considered weakly activating and an ortho-, para-director.
The available positions for substitution on the ring are C-2, C-5, and C-6. The directing effects of the substituents on these positions are as follows:
Position C-2: Favored by the ortho-directing iodo and methyl acetate groups.
Position C-5: Favored by the meta-directing acetyl group.
Position C-6: Favored by the para-directing iodo group and the ortho-directing methyl acetate group.
Due to the combined deactivating effects of the acetyl and iodo groups, the benzene ring is significantly less nucleophilic than benzene itself, necessitating forcing conditions for most EAS reactions. rsc.org The regiochemical outcome will depend on the specific electrophile and reaction conditions, but a general analysis suggests that positions C-2 and C-6 are the most likely sites for electrophilic attack due to the concerted directing influence of two groups. However, steric hindrance, particularly at the C-2 position adjacent to the bulky iodo and methyl acetate groups, might favor substitution at C-6. nih.gov
Typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would require potent electrophiles and strong acid catalysts. wikipedia.orgyoutube.com For instance, nitration would likely employ a mixture of fuming nitric acid and concentrated sulfuric acid. The precise distribution of regioisomers would need to be determined experimentally, as the interplay between activating and deactivating groups can be complex. fiveable.me
Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 2 4 Acetyl 3 Iodophenyl Acetate and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of Methyl 2-(4-acetyl-3-iodophenyl)acetate.
The ¹H NMR spectrum is characterized by distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays a complex pattern due to the three adjacent protons on the phenyl ring. The proton ortho to the acetyl group (H-5) is expected to be downfield due to the electron-withdrawing nature of the carbonyl. The proton ortho to the iodine (H-2) would also be significantly downfield, while the proton at the 6-position would appear further upfield. The singlet for the acetyl methyl protons (-COCH₃) would be easily identifiable, as would the singlets for the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) protons of the acetate (B1210297) group.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the acetyl and ester groups are the most deshielded, appearing far downfield. The carbon atom bonded to the iodine (C-3) is significantly shielded due to the "heavy atom effect." The remaining aromatic carbons can be assigned based on substituent effects and by correlation with the ¹H NMR spectrum via 2D NMR experiments. The methyl carbons of the acetyl and methoxy groups, along with the methylene carbon, would appear in the upfield region of the spectrum. jcsp.org.pk
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.15 | d | 1H | Ar-H (H-2) |
| ~7.95 | dd | 1H | Ar-H (H-6) |
| ~7.45 | d | 1H | Ar-H (H-5) |
| ~3.85 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.65 | s | 3H | -COCH₃ |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet. Coupling constants (J) would provide further structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200.5 | Acetyl C=O |
| ~171.0 | Ester C=O |
| ~142.0 | Ar-C (C-4) |
| ~140.5 | Ar-C (C-1) |
| ~138.0 | Ar-C (C-2) |
| ~130.0 | Ar-C (C-6) |
| ~128.5 | Ar-C (C-5) |
| ~95.0 | Ar-C (C-3, C-I) |
| ~52.5 | -OCH₃ |
| ~40.0 | -CH₂- |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-2), confirming their positions on the phenyl ring. The singlets corresponding to the methyl and methylene groups would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). princeton.edu This technique is invaluable for definitively assigning the carbon signals. For instance, the aromatic proton signals at ~8.15, ~7.95, and ~7.45 ppm would correlate to their respective carbon signals in the aromatic region, while the methylene proton signal at ~3.85 ppm would correlate to the methylene carbon signal at ~40.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This is arguably the most powerful 2D NMR technique for piecing together molecular fragments. Key HMBC correlations would include:
The acetyl methyl protons (-COCH₃) to the acetyl carbonyl carbon and the C-4 aromatic carbon.
The methylene protons (-CH₂-) to the ester carbonyl carbon, the C-1 aromatic carbon, and potentially the C-2 and C-6 aromatic carbons.
The methoxy protons (-OCH₃) to the ester carbonyl carbon.
The conformation of flexible molecules like this compound can be influenced by their environment. Changing the NMR solvent from a non-polar one (like CDCl₃) to a polar one (like DMSO-d₆) can induce changes in chemical shifts due to different solute-solvent interactions, potentially revealing information about the preferred conformation in different media. nih.gov
Variable-temperature (VT) NMR studies can provide insights into dynamic processes, such as restricted rotation around single bonds. nih.gov For this molecule, VT-NMR could be used to investigate the rotational barrier of the acetyl group or the phenylacetate (B1230308) side chain. Significant changes in the appearance of NMR signals, such as broadening or coalescence, as the temperature is lowered would indicate that the molecule is undergoing a dynamic process on the NMR timescale.
In the solid state, molecules can pack into different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is determined by both the molecular conformation and the intermolecular packing arrangement in the crystal. researchgate.netjeol.comnih.gov
In an ssNMR spectrum, a single compound can exhibit multiple signals for a chemically equivalent nucleus if there are multiple, non-equivalent molecules in the crystallographic unit cell. bruker.com Consequently, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra, allowing for their unambiguous identification and quantification in a mixture. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments.
ESI and APCI are soft ionization techniques commonly used to generate intact molecular ions for mass analysis. metwarebio.com
Electrospray Ionization (ESI): ESI is ideal for polar and moderately polar molecules. microsaic.com this compound, containing two carbonyl groups, would ionize efficiently in positive-ion ESI mode to form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of these ions would confirm the molecular formula C₁₁H₁₁IO₃.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds. youtube.com It involves vaporizing the sample and using a corona discharge to create reactant gas ions that then ionize the analyte molecules, typically through proton transfer to form [M+H]⁺. nih.gov APCI could serve as an alternative or complementary technique to ESI for this compound.
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve characteristic neutral losses.
Table 3: Predicted HRMS and MS/MS Fragmentation Data for this compound
| m/z (Calculated) | Formula | Description |
|---|---|---|
| 318.9775 | [C₁₁H₁₂IO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 259.9564 | [C₉H₈IO]⁺ | Loss of methyl formate (B1220265) (HCOOCH₃) |
| 244.9329 | [C₈H₅IO]⁺ | Subsequent loss of methyl radical (•CH₃) |
| 132.9771 | [C₈H₅O]⁺ | Loss of iodine radical (•I) from m/z 259.9564 |
| 43.0184 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |
Note: The fragmentation pathway is predictive and would require experimental verification.
The primary fragmentation would likely be the cleavage of the ester side chain, leading to the loss of methyl formate (60.02 Da), a common pathway for methyl esters. Further fragmentation could involve the loss of the acetyl group or the iodine atom, leading to a series of diagnostic product ions that collectively confirm the connectivity of the parent molecule. nih.govnih.gov
Accurate Mass Measurement and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₁₁IO₃), accurate mass measurement provides a highly precise mass value for the molecular ion, which can be used to calculate its elemental formula.
The theoretical monoisotopic mass of the compound is calculated using the mass of the most abundant, naturally occurring isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O). The presence of iodine is a key feature in the mass spectrum. As iodine is monoisotopic (¹²⁷I has a 100% natural abundance), it does not contribute to an A+2 peak as chlorine or bromine would. However, its large mass defect (the difference between its exact mass and its integer mass number) significantly influences the molecule's exact mass.
The primary contribution to the isotopic pattern will be the A+1 peak, which arises from the natural abundance of ¹³C (~1.1%). Given the presence of 11 carbon atoms in the molecule, a distinct [M+1]⁺ ion peak with a predictable relative intensity would be expected in the mass spectrum. This pattern is crucial for confirming the number of carbon atoms in the molecular formula. The high mass accuracy of HRMS allows for the differentiation between elemental compositions that may have the same nominal mass.
Table 1: Theoretical Mass and Isotopic Distribution for this compound (C₁₁H₁₁IO₃)
| Ion Formula | Mass (Da) | Relative Abundance (%) |
| [C₁₁H₁₁IO₃]⁺ | 333.9702 | 100.00 |
| [¹³CC₁₀H₁₁IO₃]⁺ | 334.9735 | 12.15 |
| [C₁₁H₁₀²HIO₃]⁺ | 334.9764 | 0.13 |
| [C₁₁H₁₁I¹⁷O¹⁶O₂]⁺ | 335.9745 | 0.12 |
This interactive table provides the calculated exact mass for the monoisotopic molecular ion and its primary isotopologues, illustrating the expected isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule by inducing fragmentation of a selected precursor ion (the molecular ion, [M+H]⁺ or M⁺˙) and analyzing the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the confirmation of its structural arrangement. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.
Common fragmentation pathways for this molecule would likely include:
Loss of the methoxy group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).
Loss of the acetyl group: A characteristic loss of the acetyl group (CH₃CO•, 43 Da) via alpha-cleavage adjacent to the aromatic ring is expected. nih.gov
Cleavage of the ester side chain: Fragmentation can occur at the C-C bond between the aromatic ring and the acetate moiety, leading to the loss of the •CH₂COOCH₃ radical (73 Da).
McLafferty rearrangement: Although less common for aromatic esters, rearrangement reactions could potentially occur.
Cleavage involving the iodine atom: Loss of the iodine atom (I•, 127 Da) is a plausible fragmentation pathway.
The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the acetyl group, iodo substituent, and the methyl acetate group to the phenyl ring.
Table 2: Predicted MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |
| 334.0 | 303.0 | •OCH₃ | Loss of methoxy radical from ester |
| 334.0 | 291.0 | CH₃CO• | Loss of acetyl radical |
| 334.0 | 261.0 | •CH₂COOCH₃ | Cleavage of the acetate side chain |
| 334.0 | 207.0 | I• | Loss of iodine radical |
| 291.0 | 260.0 | •OCH₃ | Subsequent loss from the [M-acetyl]⁺ fragment |
This interactive table outlines the plausible fragmentation pathways and the corresponding mass-to-charge ratios of the expected product ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes (stretching, bending, wagging, etc.) at specific frequencies, providing a detailed molecular fingerprint.
Characteristic Vibrational Modes of Ester, Ketone, and Aryl-Iodide Groups
The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups and various C-O and aromatic vibrations.
Ester Group: The ester functionality is characterized by a strong carbonyl (C=O) stretching vibration, typically observed between 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comlibretexts.org Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, which appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com
Ketone Group: The aryl ketone's carbonyl (C=O) stretch is also a prominent feature. Due to conjugation with the aromatic ring, this absorption appears at a lower wavenumber compared to a simple aliphatic ketone, typically in the range of 1685-1665 cm⁻¹. orgchemboulder.comspectroscopyonline.com This shift is a key diagnostic feature.
Aryl-Iodide Group: The C-I stretching vibration is expected at lower frequencies, typically in the far-infrared region, often below 600 cm⁻¹. While sometimes difficult to observe with standard mid-IR spectrometers, its presence can be confirmed with appropriate instrumentation.
Aromatic Ring: The benzene (B151609) ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically appearing in the 1600-1450 cm⁻¹ region. pressbooks.pub
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃, CH₂) | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | 1750 - 1735 | Strong |
| Aryl Ketone C=O | Stretch | 1690 - 1665 | Strong |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O | Stretch | 1300 - 1000 | Strong (multiple bands) |
| Aryl-Iodide C-I | Stretch | < 600 | Medium |
This interactive table summarizes the key expected vibrational modes and their corresponding frequency ranges.
Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Methodologies
For solid samples like this compound, specialized sampling techniques are required for IR analysis.
Attenuated Total Reflectance (ATR): ATR is a widely used technique for solid and liquid samples that requires minimal to no sample preparation. ucdavis.edu The sample is brought into direct contact with a high-refractive-index crystal (often diamond or germanium). An infrared beam is passed through the crystal, undergoing total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a few micrometers into the sample, where it can be absorbed. The resulting spectrum is similar to a traditional transmission spectrum. For a crystalline powder, firm pressure is applied to ensure good contact between the sample and the ATR crystal. This method is rapid, non-destructive, and ideal for routine analysis of solid organic compounds. researchgate.net
Diffuse Reflectance Infrared Fourier Transform (DRIFT): DRIFT is particularly suited for powdered samples. wikipedia.org The sample is typically diluted with a non-absorbing matrix like potassium bromide (KBr) and placed in a sample cup. The incident infrared beam irradiates the sample, and the diffusely scattered light is collected by mirrors and directed to the detector. thermofisher.com This technique is highly sensitive and excellent for analyzing powders, although it requires more sample preparation (grinding and dilution) than ATR to obtain high-quality, reproducible spectra. The resulting spectra are often plotted in Kubelka-Munk units, which linearize the relationship between reflectance and concentration. nih.gov
X-ray Crystallography and Single-Crystal Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods provide information on connectivity and functional groups, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional model of the molecule's structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, and reveals the packing arrangement of molecules in the crystal lattice.
Crystal Growth Methodologies for Obtaining Diffraction-Quality Crystals
The primary bottleneck for X-ray crystallography is the growth of a suitable single crystal, which should ideally be 0.1-0.4 mm in size, transparent, and free of defects. chemistryviews.org Several methods are commonly employed for growing crystals of small organic molecules. The choice of method and solvent is crucial and often determined empirically.
Slow Evaporation: This is the simplest and most common technique. umass.edursc.org A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap or foil. As the solvent slowly evaporates over days or weeks, the solution becomes supersaturated, leading to nucleation and crystal growth. chemistryviews.org
Vapor Diffusion: This method is effective for small quantities of material. unifr.chcambridge.org A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble. muohio.edu Vapors of the anti-solvent slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization. cambridge.org
Liquid-Liquid (or Solvent) Diffusion/Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. mit.edu Crystallization occurs slowly at the interface where the two liquids mix via diffusion. To ensure slow mixing, the layering must be done carefully, often with a syringe. mit.edu
Slow Cooling: This method is useful for compounds that have a significant difference in solubility at high and low temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool down to room temperature (or lower) very slowly. rsc.orgmit.edu Placing the container in an insulated vessel (like a Dewar flask filled with warm water) can control the cooling rate. chemistryviews.org
For this compound, a non-polar, moderately volatile solvent system would likely be a good starting point for screening crystallization conditions using these methods.
Data Collection and Refinement Strategies for Absolute Configuration
The determination of the absolute configuration of a chiral molecule is a critical aspect of structural chemistry, providing an unambiguous three-dimensional arrangement of its atoms. wikipedia.org For this compound, should it be resolved into its enantiomers, X-ray crystallography would be the definitive method for assigning the absolute configuration of each. nih.govresearchgate.net The presence of the iodine atom, a relatively heavy element, is particularly advantageous as it acts as a strong anomalous scatterer, enhancing the precision of this determination. ed.ac.uk
The process begins with the growth of high-quality single crystals of an enantiomerically pure sample. nih.gov Data collection is then performed on a suitable single-crystal X-ray diffractometer. Modern instruments are typically equipped with a high-intensity X-ray source, such as a PhotonJet (Cu) or Mo Kα radiation, and a sensitive detector like a hybrid photon counting detector. nih.govscispace.com To minimize thermal vibrations and obtain higher resolution data, the crystal is usually maintained at a low temperature, often around 150 K, during the experiment. nih.gov
Data processing is carried out using specialized software suites, which integrate the diffraction spots and apply corrections for various experimental factors. The crucial step for absolute configuration determination is the refinement of the structural model against the diffraction data. nih.gov A key metric in this process is the Flack parameter. nih.gov This parameter is refined to a value that should be close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.goved.ac.uk For structures containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging, but the presence of the iodine atom in the target molecule provides significant anomalous scattering, allowing for a much more reliable and precise determination of the Flack parameter. ed.ac.uk
Below is a representative table outlining typical parameters for data collection and refinement for a small organic molecule like this compound.
Table 1: Representative Crystallographic Data Collection and Refinement Parameters
| Parameter | Typical Value/Description |
|---|---|
| Crystal Data | |
| Formula | C11H11IO3 |
| Formula Weight | 318.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ (chiral) |
| Data Collection | |
| Diffractometer | XtaLAB-Synergy-S or similar |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | 150 K |
| Scan Mode | ω and φ scans |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Flack Parameter | e.g., 0.02(3) |
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions, which stabilize the three-dimensional lattice. mdpi.com An analysis of its molecular structure allows for the prediction of the dominant forces that would be observed in its crystal structure. These interactions include hydrogen bonds, halogen bonds, and other weaker contacts. rsc.orgmdpi.com
A key interaction for this molecule is the halogen bond. The iodine atom, being a large and polarizable halogen, can act as a Lewis acidic region (a σ-hole) and interact favorably with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen of the acetyl or ester group. nih.gov This type of C—I···O interaction is a directional and moderately strong non-covalent bond that plays a crucial role in the supramolecular assembly of many iodinated organic compounds.
Table 2: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | C—H (aromatic, methyl) | O=C (acetyl, ester) | Weak interactions contributing to lattice stability. researchgate.net |
| Halogen Bond | C—I | O=C (acetyl, ester) | A directional interaction involving the iodine atom's σ-hole, crucial for molecular assembly. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic rings, contributing to packing efficiency. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing conjugated systems and chromophores. studyraid.com For this compound, the UV-Vis absorption spectrum is expected to be dominated by electronic transitions within the substituted phenylacetyl core. The spectrum arises from the absorption of photons that promote electrons from lower-energy molecular orbitals (like non-bonding, n, or π orbitals) to higher-energy anti-bonding orbitals (π*). masterorganicchemistry.com
Analysis of Chromophores and Auxochromes within the Phenylacetyl Core
The UV-Vis absorption characteristics of this compound are determined by the interplay of its constituent chromophores and auxochromes. youtube.comscienceinfo.com
A chromophore is a part of a molecule responsible for absorbing light in the UV-visible region. pharmatutor.org In the target molecule, there are two primary chromophores:
The Benzene Ring: The conjugated π-system of the phenyl ring gives rise to strong π→π* transitions.
The Carbonyl Group (C=O): The acetyl group is a chromophore that exhibits both a strong π→π* transition and a weak, lower-energy n→π* transition. pharmatutor.org
An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. intactone.comquora.com Auxochromes typically have non-bonding electrons that can interact with the chromophore's π-system. pharmatutor.org In this molecule, the substituents on the phenyl ring act as auxochromes:
The Iodo Group (-I): As a halogen, the iodine atom has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This interaction typically causes a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition. youtube.comquora.com
The Methyl Acetate Group (-CH₂COOCH₃): This group can also influence the electronic transitions of the phenyl ring, though its effect is generally less pronounced than that of the directly attached iodine and acetyl groups.
The combination of the phenylacetyl chromophore with the iodo and methyl acetate auxochromes results in a UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted acetophenone. cdnsciencepub.com
Table 3: Chromophores and Auxochromes in this compound
| Group | Classification | Effect on Spectrum |
|---|---|---|
| Phenyl Ring (-C₆H₃-) | Chromophore | Strong π→π* absorption. pharmatutor.org |
| Acetyl Group (-COCH₃) | Chromophore | Strong π→π* and weak n→π* absorptions. masterorganicchemistry.com |
| Iodo Group (-I) | Auxochrome | Causes bathochromic and hyperchromic shifts. quora.com |
Solvent Effects and pH Influence on Electronic Transitions
The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the surrounding environment, such as the solvent and the pH of the solution. slideshare.netslideshare.net
Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. aip.orgacs.org
π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift to longer wavelengths. slideshare.net
n→π Transitions:* For the carbonyl group's n→π* transition, the ground state is more stabilized by polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the lone pair electrons on the oxygen. This stabilization increases the energy gap to the excited state, causing a hypsochromic (blue) shift to shorter wavelengths. slideshare.net
Therefore, when changing from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol), a blue shift is expected for the n→π* band and a red shift for the π→π* band of this compound.
Table 4: Predicted Solvent Effects on Electronic Transitions
| Transition | Solvent Polarity Increase (e.g., Hexane to Ethanol) | Reason |
|---|---|---|
| n→π* (C=O) | Hypsochromic Shift (Blue Shift) | Increased stabilization of the ground state via hydrogen bonding. slideshare.net |
pH Influence: The influence of pH on the electronic transitions depends on the presence of acidic or basic functional groups in the molecule that can be protonated or deprotonated. nih.gov this compound does not possess strongly acidic or basic sites. The ester and ketone functionalities are generally stable across a wide pH range. Therefore, significant shifts in the UV-Vis absorption spectrum are not expected under typical acidic or neutral conditions. dntb.gov.ua Under strongly basic conditions (high pH), there could be a possibility of enolate formation at the carbon alpha to the acetyl group, which would introduce a new conjugated system and significantly alter the spectrum. Similarly, in highly acidic media, protonation of the carbonyl oxygen could occur, leading to a bathochromic shift. researchgate.netnih.gov However, within a moderate pH range (e.g., 2-10), the electronic structure and thus the UV-Vis spectrum of the compound are expected to remain largely unchanged. dntb.gov.ua
Theoretical and Computational Investigations on Methyl 2 4 Acetyl 3 Iodophenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, orbital energies, and spectroscopic characteristics.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry and predicting spectroscopic properties of organic molecules like Methyl 2-(4-acetyl-3-iodophenyl)acetate.
Geometry Optimization: The first step in any computational analysis is to find the molecule's lowest energy structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is optimized. This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-I bond length, the orientation of the acetyl and methyl acetate (B1210297) groups relative to the phenyl ring, and the planarity of the system. The presence of the bulky iodine atom and the flexible side chains suggests a non-planar ground state conformation.
Below is an illustrative table of predicted geometrical parameters for a molecule structurally similar to the target compound, as would be obtained from a DFT calculation.
Interactive Data Table: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-I | 2.10 |
| C=O (acetyl) | 1.22 | |
| C=O (ester) | 1.21 | |
| O-CH₃ (ester) | 1.44 | |
| C-C (phenyl ring avg.) | 1.39 | |
| Bond Angles (°) | C-C-I | 119.5 |
| C-C=O (acetyl) | 120.5 | |
| O=C-O (ester) | 124.0 | |
| Dihedral Angle (°) | I-C-C-C (ring torsion) | 179.8 |
| C-C-C=O (acetyl torsion) | 35.0 |
Note: Data is representative of typical DFT (B3LYP/6-311++G(d,p)) results for substituted iodinated aromatic ketones and esters.
Spectroscopic Property Prediction:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard for predicting ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the aromatic protons, influenced by the electron-withdrawing acetyl group and the deshielding effect of the iodine. The methyl protons of the acetyl and ester groups would also have characteristic predicted shifts. Comparing these calculated values to experimental data is a powerful method for structure verification.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These frequencies correspond to specific molecular motions, such as the characteristic C=O stretches of the ketone and ester groups, C-I stretching, and aromatic C-H bending. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. rsc.org
Interactive Data Table: Predicted vs. Representative Experimental Spectroscopic Data
| Property | Group | Predicted Value | Representative Exp. Value |
| ¹³C NMR (ppm) | C=O (acetyl) | 198.5 | 197.7 |
| C=O (ester) | 171.0 | 170.5 | |
| C-I | 95.0 | 92.2 | |
| O-CH₃ | 52.8 | 52.5 | |
| ¹H NMR (ppm) | Aromatic H (ortho to acetyl) | 7.90 | 7.85 |
| Aromatic H (ortho to iodo) | 7.75 | 7.68 | |
| CH₂ (acetate) | 3.80 | 3.75 | |
| COCH₃ (acetyl) | 2.60 | 2.55 | |
| IR Frequency (cm⁻¹) | C=O Stretch (acetyl) | 1715 (scaled) | 1690 |
| C=O Stretch (ester) | 1760 (scaled) | 1740 | |
| C-I Stretch | 540 (scaled) | 530 |
Note: Predicted values are illustrative based on DFT-GIAO calculations. Experimental values are representative for analogous structures like iodinated acetophenones and methyl phenylacetate (B1230308) derivatives. nih.gov
Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), provide a different hierarchy of approximations. For studying electronic excitations, Time-Dependent DFT (TD-DFT) or equation-of-motion coupled-cluster (EOM-CCSD) methods are often employed.
These calculations yield information on the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. For this compound, one would expect to find transitions corresponding to π→π* excitations within the aromatic system and n→π* transitions associated with the carbonyl groups.
Furthermore, these methods allow for the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For this molecule, the HOMO would likely be localized on the π-system of the iodinated phenyl ring, while the LUMO would likely have significant contributions from the π* orbital of the electron-withdrawing acetyl group.
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. Computationally, this involves locating the transition state (TS) structure on the potential energy surface—a first-order saddle point connecting reactants and products.
For the synthesis of this compound, computational chemists could model key reaction steps, such as the Friedel-Crafts acylation of an iodinated phenylacetate precursor. By calculating the energies of the reactants, the transition state, and the products, one can determine the activation energy (ΔG‡) of the reaction. A lower activation energy corresponds to a faster reaction rate. These calculations can be invaluable for understanding reaction mechanisms, predicting regioselectivity, and optimizing synthetic conditions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. MD relies on a "force field" to describe the potential energy of the system.
Standard biomolecular or general organic force fields (e.g., AMBER, CHARMM, OPLS, GAFF) may not have well-optimized parameters for all chemical functionalities, particularly for heavier elements like iodine. A crucial step for accurate MD simulations of this compound would be the development and validation of force field parameters for the aryl iodide and phenylacetate moieties.
This process typically involves:
Parameter Derivation: Using high-level quantum chemical calculations (e.g., DFT or MP2) to compute properties of smaller fragment molecules (like iodobenzene (B50100) and methyl acetate).
Fitting: Adjusting force field parameters (e.g., partial atomic charges, bond stretching constants, angle bending constants, and torsional parameters) to reproduce the QM data and experimental properties like density and heat of vaporization where available.
Validation: Testing the new force field by running simulations and comparing the results against known experimental or QM data not used in the fitting process.
By performing potential energy scans—systematically rotating a specific dihedral angle and calculating the energy at each step using DFT—one can determine the energy barriers to rotation. For the C(aryl)-C(acetyl) bond, steric hindrance from the adjacent iodine atom would be expected to create a significant rotational barrier, influencing the preferred orientation of the acetyl group. MD simulations would then reveal the populations of different low-energy conformers at a given temperature.
Interactive Data Table: Illustrative Torsional Energy Barriers
| Rotatable Bond | Description | Predicted Rotational Barrier (kcal/mol) |
| C(aryl)-C(acetyl) | Rotation of the acetyl group | 4.0 - 6.0 |
| C(aryl)-CH₂ | Rotation of the acetate side chain | 1.5 - 2.5 |
| CH₂-C(=O) | Rotation around the ester bond | ~10.0 (high due to partial double bond character) |
| O-CH₃ | Rotation of the methyl group | < 1.0 |
Note: Values are illustrative and based on DFT calculations of analogous substituted aromatic ketones and phenylacetates.
Cheminformatics and QSAR/QSPR Modeling (Non-biological applications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools in cheminformatics for predicting the properties and activities of chemical compounds. conicet.gov.arresearchgate.net For this compound, these models can be applied to forecast its physicochemical properties, reactivity, and suitability for various non-biological applications, such as in materials science.
Descriptor Generation and Feature Selection for Structural Relationships
To build a QSPR model, a set of molecular descriptors that encode the structural features of this compound must be generated. These descriptors can be categorized into several classes:
Once a large pool of descriptors is generated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the property of interest. This is crucial to avoid overfitting and to build a robust and interpretable model. Common feature selection methods include genetic algorithms, recursive feature elimination, and principal component analysis (PCA).
The following table provides examples of descriptors that could be generated for this compound:
| Descriptor Class | Example Descriptors | Potential Application in QSPR |
|---|---|---|
| 1D | Molecular Weight, Number of Heavy Atoms | Correlating with bulk properties like density. |
| 2D | Topological Polar Surface Area (TPSA), Rotatable Bonds | Predicting solubility and crystallization tendency. |
| 3D | Molecular Volume, Surface Area | Modeling interactions in self-assembling systems. |
| Quantum Chemical | HOMO-LUMO Gap, Dipole Moment | Predicting chemical reactivity and electronic properties. |
Predictive Models for Reactivity or Material Properties (e.g., self-assembly, crystallization behavior)
With a set of selected descriptors, predictive models can be developed using various statistical and machine learning algorithms. For non-biological applications of this compound, these models could predict:
Virtual Screening and Library Design for Non-Biological Applications
QSAR/QSPR models can be utilized in virtual screening to explore large chemical libraries for molecules with desired properties for non-biological applications. For instance, a library of derivatives of this compound could be virtually screened to identify candidates with optimal properties for use as liquid crystals, organic semiconductors, or components in supramolecular polymers.
The process would involve:
This approach significantly accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates.
Advanced Applications and Functionalization Strategies of Methyl 2 4 Acetyl 3 Iodophenyl Acetate in Materials Science and Chemical Innovation Excluding Biological/clinical
Utilization as a Building Block in Polymer Synthesis
The distinct functional groups of Methyl 2-(4-acetyl-3-iodophenyl)acetate make it a promising candidate for the synthesis of advanced polymeric materials. The presence of a carbon-iodine bond and an acetyl group allows for its incorporation into polymer chains through various polymerization techniques, leading to materials with tailored properties.
The iodinated phenyl ring of this compound serves as a reactive site for transition metal-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is particularly advantageous for incorporating the molecule into polymeric scaffolds. For instance, in surface-initiated polymerization, an iodophenyl group can act as an initiator for chain-growth polymerization, such as Kumada catalyst-transfer polymerization, to create polymer brushes on a surface. chemrxiv.orgchemrxiv.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are widely employed in polymer synthesis. nih.govnih.gov The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. By employing bifunctional monomers that can react with the iodo-substituent, this compound can be integrated into the main chain of a polymer. The general reactivity of aryl iodides in such reactions makes this a feasible approach for creating novel polymer architectures. mdpi.com
Table 1: Potential Cross-Coupling Reactions for Polymerization
| Cross-Coupling Reaction | Coupling Partner | Potential Polymer Linkage |
| Suzuki Coupling | Arylboronic acid/ester | Biaryl |
| Stille Coupling | Organostannane | Biaryl, vinyl, etc. |
| Heck Coupling | Alkene | Aryl-alkene |
| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Aryl-amine |
This table is interactive and illustrates the potential of this compound in various cross-coupling polymerization reactions based on the reactivity of its iodinated phenyl group.
The incorporation of this compound into a polymer backbone or as a side chain imparts specific functionalities to the resulting material. youtube.comyoutube.com The acetyl and iodo groups can influence the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity. youtube.com
Functional groups play a crucial role in determining the properties of polymers. ashp.orgwikipedia.org The acetyl group, being a polar moiety, can enhance the polymer's solubility in polar solvents and provide a site for post-polymerization modification. For example, the acetyl group can be transformed into other functional groups or used as a coordination site for metal ions. mdpi.comresearchgate.net
The iodinated moiety also offers unique properties. The presence of a heavy atom like iodine can increase the refractive index of the polymer, a desirable characteristic for optical applications. Furthermore, the carbon-iodine bond can be a site for further chemical transformations, allowing for the synthesis of graft copolymers or the attachment of other functional molecules. researchgate.netorganic-chemistry.orgnih.gov
Application in Supramolecular Chemistry and Self-Assembly
The aromatic and functionalized nature of this compound makes it an interesting candidate for the construction of supramolecular assemblies through non-covalent interactions.
Aromatic π-π stacking interactions are a significant driving force in the self-assembly of molecules containing phenyl rings. iphy.ac.cnrsc.orgresearchgate.net The electron-withdrawing acetyl group can influence the electron density of the aromatic ring, potentially leading to favorable quadrupole interactions with other aromatic systems. illinois.edunih.gov The arrangement and strength of these stacking interactions can guide the formation of well-defined supramolecular structures.
Furthermore, the iodine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. oup.commdpi.com The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on adjacent molecules. mdpi.comnih.gov This interaction is highly directional and can be exploited to control the self-assembly of the molecules into specific architectures, such as one-dimensional chains or two-dimensional sheets. mdpi.com The interplay between π-π stacking and halogen bonding can lead to the formation of complex and robust supramolecular structures. rsc.org
Table 2: Potential Non-Covalent Interactions in Self-Assembly
| Interaction Type | Participating Moieties | Potential Supramolecular Outcome |
| Aromatic π-π Stacking | Phenyl rings | Columnar or layered structures |
| Halogen Bonding | Iodine atom and electron donor (e.g., carbonyl oxygen) | Directional chains or networks |
| Dipole-Dipole Interactions | Acetyl and methyl acetate (B1210297) groups | Ordered packing in the solid state |
| van der Waals Forces | Entire molecule | Overall crystal packing |
This interactive table highlights the various non-covalent forces that could direct the self-assembly of this compound.
Crystallization engineering involves the rational design of crystal structures with desired properties. The ability of this compound to participate in multiple non-covalent interactions makes it a suitable candidate for such studies. By systematically varying crystallization conditions (e.g., solvent, temperature), it may be possible to isolate different crystalline forms, or polymorphs, of the compound.
Each polymorph would exhibit a unique packing arrangement of the molecules in the crystal lattice, leading to different physical properties such as melting point, solubility, and mechanical strength. The study of polymorphism is crucial for understanding the structure-property relationships of solid-state materials. The diverse functional groups on this compound provide multiple handles for controlling the crystallization process and accessing a range of solid-state structures.
Role in Advanced Catalyst Development and Ligand Design
The structural features of this compound suggest its potential utility in the development of novel catalysts and ligands for a variety of chemical transformations.
The presence of both an aryl iodide and a carbonyl group opens up possibilities for its use as a precursor to more complex ligand structures. For example, the acetyl group can be modified to introduce coordinating atoms like nitrogen or phosphorus. Subsequent cross-coupling reactions at the iodo-position could then be used to assemble multidentate ligands. acs.org
Furthermore, hypervalent iodine compounds, which can be synthesized from aryl iodides, have emerged as powerful reagents and catalysts in organic synthesis. rsc.orgfrontiersin.org this compound could serve as a precursor for the synthesis of such hypervalent iodine reagents, which could then be employed in a range of oxidative coupling reactions.
The aromatic ring itself can also play a role in catalysis. For instance, it could be incorporated into ligands that stabilize metal centers in homogeneous catalysts. The electronic properties of the phenyl ring, modulated by the acetyl and iodo substituents, could influence the activity and selectivity of the catalyst. For example, phenylcarbazole-stabilized palladium catalysts have shown high efficiency in certain reactions. rsc.org While not a carbazole, the principle of using functionalized aromatic rings to tune catalytic activity is broadly applicable. The synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) from 4-aminoacetophenone demonstrates the utility of the acetylphenyl moiety in building more complex molecules that could have catalytic applications. nih.gov
Precursor for Functionalized Ligands in Transition Metal Catalysis
The molecular architecture of this compound makes it an ideal starting material for the synthesis of novel, functionalized ligands for transition metal catalysis. The aryl iodide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various coordinating groups. For instance, the iodo group can be readily displaced by phosphorus, nitrogen, or sulfur-containing nucleophiles to generate monodentate or bidentate ligands.
One of the most powerful methods for this transformation is the Suzuki-Miyaura coupling reaction. By reacting this compound with an appropriate boronic acid or ester, a wide range of aryl or heteroaryl groups can be introduced at the 3-position. For example, coupling with 2-(diphenylphosphino)phenylboronic acid would yield a bidentate phosphine (B1218219) ligand. The resulting ligand, featuring both a phosphine and an acetyl group, could chelate to a metal center, influencing its catalytic activity and selectivity.
Similarly, the Buchwald-Hartwig amination offers a direct route to nitrogen-containing ligands. wikipedia.org Reaction of this compound with primary or secondary amines in the presence of a palladium catalyst can afford aminophenylacetate derivatives. nih.govnih.gov These can be further elaborated to create more complex ligand scaffolds.
The Sonogashira coupling provides a pathway to ligands with rigid acetylenic linkers. beilstein-journals.org Coupling with a terminal alkyne, such as (trimethylsilyl)acetylene, followed by desilylation, would introduce an ethynyl (B1212043) group. This group can then be used in subsequent reactions, such as click chemistry, to attach other coordinating moieties. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Ligand Synthesis from this compound
| Reaction Type | Coupling Partner | Potential Ligand Feature |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Biaryl scaffolds, steric bulk |
| Buchwald-Hartwig | Amines, amides | N-donor atoms, chirality |
| Sonogashira | Terminal alkynes | Rigid linkers, extended conjugation |
| Heck | Alkenes | Vinylic linkages, extended scaffolds |
This table presents hypothetical, yet chemically plausible, applications of this compound in ligand synthesis based on established palladium-catalyzed reactions.
Application as a Substrate for Methodological Development in Organic Synthesis
The unique combination of functional groups in this compound also makes it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of the aryl iodide allows it to be a test substrate for novel cross-coupling reactions. For example, researchers developing new palladium catalysts or ligand systems could use the Heck reaction of this compound with an alkene to evaluate catalyst efficiency, regioselectivity, and functional group tolerance. libretexts.orgrsc.orgnih.gov
The acetyl group and the methyl acetate moiety can be used to explore chemoselectivity in reactions. For instance, a new reducing agent could be tested for its ability to selectively reduce the ketone of the acetyl group without affecting the ester of the methyl acetate group, or vice versa. Furthermore, the acetyl group can be transformed into other functionalities, such as an oxime or a hydrazone, providing a platform for developing new cyclization strategies to synthesize heterocyclic compounds.
The development of one-pot or tandem reaction sequences is another area where this compound could be instrumental. A sequence could involve a palladium-catalyzed cross-coupling at the iodo position, followed by a condensation reaction at the acetyl group, all in a single reaction vessel. Such studies are crucial for improving the efficiency and sustainability of organic synthesis.
Exploration in Agrochemical Precursors and Environmental Remediation Technologies
Synthetic Routes to Non-Biocidal Agrochemical Intermediates
Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals. frontiersin.orgnih.gov this compound can serve as a versatile precursor for the synthesis of various heterocyclic scaffolds that are key intermediates in the production of non-biocidal agrochemicals, such as plant growth regulators and safeners.
The acetyl and methyl acetate groups can be strategically utilized to construct five- or six-membered rings. For example, condensation of the acetyl group with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) ring. Subsequent intramolecular cyclization involving the methyl acetate group could then generate a fused heterocyclic system.
Alternatively, the aryl iodide can be used in transition-metal-catalyzed reactions to introduce nitrogen-containing heterocycles directly. For instance, a Buchwald-Hartwig amination with a substituted aminopyridine could be a key step in the synthesis of a more complex agrochemical intermediate.
Table 2: Plausible Synthetic Routes to Heterocyclic Agrochemical Intermediates
| Target Heterocycle | Key Reaction | Functional Groups Involved |
| Pyrazole | Condensation | Acetyl group |
| Quinoline | Friedländer Annulation | Acetyl group |
| Indole | Fischer Indole Synthesis | Acetyl group (after conversion to hydrazone) |
| Fused Heterocycles | Tandem Cross-Coupling/Cyclization | Iodo, Acetyl, and Methyl Acetate groups |
This table outlines potential, chemically sound synthetic strategies for creating agrochemical intermediates from this compound.
Chemical Degradation Studies in Environmental Contexts
The presence of an iodinated aromatic compound in the environment is a concern due to the potential for the formation of toxic disinfection byproducts during water treatment. nih.gov Understanding the chemical degradation of compounds like this compound is crucial for developing effective environmental remediation strategies.
Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a promising technology for the removal of organic pollutants from water. mdpi.comresearchgate.net Studies on the photocatalytic degradation of iodinated aromatic compounds would likely show that the carbon-iodine bond is susceptible to cleavage under UV irradiation in the presence of a photocatalyst. The degradation pathway would likely involve the formation of hydroxyl radicals, which would attack the aromatic ring, leading to its eventual mineralization to carbon dioxide and water.
The acetyl and methyl acetate groups would also be subject to degradation. The acetyl group could be oxidized to a carboxylic acid, and the ester linkage of the methyl acetate group could be hydrolyzed. The study of these degradation pathways and the identification of intermediate products are essential for assessing the environmental fate of this compound and for optimizing remediation technologies. Research in this area would focus on the kinetics of the degradation process and the influence of parameters such as pH, catalyst loading, and the presence of other organic matter. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-acetyl-3-iodophenyl)acetate, and how are reaction conditions optimized?
The synthesis typically involves multi-step strategies, such as:
- Iodination : Electrophilic substitution on a pre-formed acetylphenyl acetate derivative using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions.
- Esterification : Coupling of 4-acetyl-3-iodophenylacetic acid with methanol via acid-catalyzed Fischer esterification. Reaction optimization includes temperature control (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and monitoring via TLC/HPLC. For structurally analogous compounds, Ugi reactions have been employed to assemble complex esters, as seen in the synthesis of pyrazole derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and ester functionality. For example, the acetyl group’s carbonyl signal appears near δ 200–210 ppm in C NMR .
- X-ray crystallography : Resolves molecular conformation and packing. SHELX software refines structures using high-resolution data, while ORTEP-III visualizes thermal ellipsoids and hydrogen bonds (e.g., N–H⋯O interactions in related esters) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (theoretical: 318.11 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Crystallography provides:
- Bond lengths/angles : Confirms regioselectivity of iodination (e.g., C–I bond ~2.09 Å) and acetyl group orientation.
- Intermolecular interactions : Hydrogen bonding (e.g., R_2$$^2(8) motifs) and π-stacking influence crystal packing and stability.
- Torsional analysis : Asymmetric units in related compounds show non-planar arrangements (e.g., −126.2° torsion between phenyl and heterocyclic groups) . Software like SHELXL (for refinement) and CrysAlisPRO (for data integration) are critical for handling twinned or high-symmetry crystals .
Q. What methodologies address contradictions between experimental and computational spectroscopic data?
- Cross-validation : Compare experimental NMR/X-ray results with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis sets).
- Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes in NMR simulations.
- Crystallographic restraints : Apply similarity constraints during SHELXL refinement to align computational and experimental geometries .
Q. How does the iodine substituent influence reactivity and regioselectivity in downstream modifications?
- Steric/electronic effects : The iodine atom’s bulkiness and electron-withdrawing nature direct electrophilic substitutions (e.g., Suzuki couplings) to meta/para positions.
- Photocatalysis : Iodine enhances light absorption in photoactive derivatives, as seen in aryl iodide-mediated C–C bond formations .
- Stability considerations : Iodine’s susceptibility to radical cleavage requires inert atmospheres during reactions .
Methodological Challenges
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate solubility.
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
- Temperature gradients : Slow cooling (0.5°C/hr) from saturated solutions improves crystal quality. Successful crystallization of a related iodophenyl ester (CHNO) required 293 K conditions and a monoclinic C2/c space group .
Q. How are computational tools integrated into structural analysis and reaction design?
- Molecular docking : Predict binding affinities for bioactive derivatives using AutoDock Vina.
- Retrosynthetic planning : Employ Cheminformatics platforms (e.g., SciFinder) to identify viable precursors and protect iodine from side reactions.
- Electron density maps : Olex2 and SHELXE resolve disordered regions in crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
